molecular formula C18H37NO2 B1234487 (2R,3S,4Z)-2-aminooctadec-4-ene-1,3-diol

(2R,3S,4Z)-2-aminooctadec-4-ene-1,3-diol

Cat. No. B1234487
M. Wt: 299.5 g/mol
InChI Key: WWUZIQQURGPMPG-BXDGKWANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R,3S,4Z)-2-aminooctadec-4-ene-1,3-diol is a (2R,3S)-2-aminooctadec-4-ene-1,3-diol. It is an enantiomer of a cis-sphingosine.

Scientific Research Applications

Sphingolipid Biodiversity and Bioactivities

This compound is related to the broader family of sphingoid bases and sphingoid base-like compounds. These substances, including (2R,3S,4Z)-2-aminooctadec-4-ene-1,3-diol, are integral to cell structure and regulation. They are known for their potential bioactivities, such as cytotoxic effects on cancer cells and pathogenic microorganisms, making them promising as pharmaceutical leads (Pruett et al., 2008).

Chemical Transformations and Synthesis

Several studies focus on the synthesis and transformation of similar compounds. For example, the total selective ring-opening of amino epoxides with ketones is used for enantiopure synthesis of related 3-aminoalkano-1,2-diols (Concellón et al., 2005). Additionally, direct catalytic asymmetric synthesis of anti-1,2-amino alcohols and syn-1,2-diols offers efficient routes to molecules with similar structures (Ramasastry et al., 2007).

Biocatalytic Synthesis

A multidisciplinary approach has been adopted for the biocatalytic synthesis of chiral amino alcohols, demonstrating the potential for environmentally friendly and efficient production of these compounds (Smith et al., 2010).

Pharmaceutical and Medicinal Chemistry

The compound's derivatives have been used in the synthesis of molecules like enantiopure Precursors for Thiamphenicol and Florfenicol, highlighting their significance in pharmaceutical chemistry (Kaptein et al., 1998).

Marine Natural Products

In marine biology, related sphingosines have been isolated from marine organisms like Pseudopterogorgia australiensis and have shown moderate antibacterial activity, indicating their potential in natural product research and drug discovery (Krishna et al., 2004).

Carbohydrate-like Synthons

The compound and its derivatives have been used in the synthesis of carbohydrate-like chiral synthons, contributing to the field of synthetic organic chemistry (Fronza et al., 1985).

properties

Product Name

(2R,3S,4Z)-2-aminooctadec-4-ene-1,3-diol

Molecular Formula

C18H37NO2

Molecular Weight

299.5 g/mol

IUPAC Name

(Z,2R,3S)-2-aminooctadec-4-ene-1,3-diol

InChI

InChI=1S/C18H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h14-15,17-18,20-21H,2-13,16,19H2,1H3/b15-14-/t17-,18+/m1/s1

InChI Key

WWUZIQQURGPMPG-BXDGKWANSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C\[C@@H]([C@@H](CO)N)O

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)N)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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